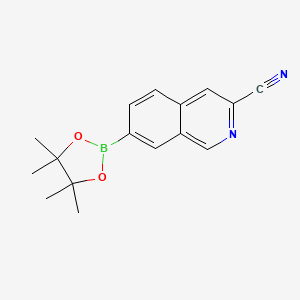
3-(Boc-amino)benzylboronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-amino)benzylboronic Acid Pinacol Ester is a boronic ester derivative that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid pinacol ester group and a tert-butoxycarbonyl (Boc) protected amino group attached to a benzyl ring. The Boc group serves as a protecting group for the amino functionality, making it stable under various reaction conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)benzylboronic Acid Pinacol Ester typically involves the reaction of 3-aminophenylboronic acid with pinacol in the presence of a suitable catalyst. The Boc protection is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions generally involve mild temperatures and inert atmosphere to prevent oxidation and degradation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Boc-amino)benzylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Hydrolysis: The boronic ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Radical Initiators: Used in protodeboronation reactions.
Acids and Bases: Used in hydrolysis reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Hydrocarbons: Formed in protodeboronation reactions.
Boronic Acids: Formed in hydrolysis reactions .
Applications De Recherche Scientifique
3-(Boc-amino)benzylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Boc-amino)benzylboronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester group to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In protodeboronation reactions, the boronic ester group is removed through a radical mechanism . The hydrolysis of the boronic ester group involves nucleophilic attack by water, leading to the formation of boronic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminophenylboronic Acid Pinacol Ester: Similar structure but without the Boc protecting group.
Vinylboronic Acid Pinacol Ester: Contains a vinyl group instead of the benzyl group.
Phenylboronic Acid Pinacol Ester: Lacks the amino and Boc groups.
Uniqueness
3-(Boc-amino)benzylboronic Acid Pinacol Ester is unique due to the presence of both the Boc-protected amino group and the boronic ester group, making it highly versatile in various synthetic applications. The Boc group provides stability under a wide range of reaction conditions, while the boronic ester group allows for efficient cross-coupling reactions .
Propriétés
Formule moléculaire |
C18H28BNO4 |
|---|---|
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
tert-butyl N-[3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20-14-10-8-9-13(11-14)12-19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21) |
Clé InChI |
DSEDTJGNXKBJLN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)


![1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B15331633.png)





